4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
Description
This compound is a heterocyclic small molecule characterized by a benzodioxole moiety fused to an acetylated azetidine ring, linked via an ether bond to a 1-cyclopropyl-6-methylpyridin-2(1H)-one core. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and ligand-receptor interactions due to its electron-rich aromatic system . The pyridinone core may contribute to hydrogen-bonding interactions in biological systems, while the cyclopropyl substituent likely modulates lipophilicity and steric effects. Structural determination of such compounds typically employs crystallographic tools like SHELXL for refinement and Mercury for visualization .
Properties
IUPAC Name |
4-[1-[2-(1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13-6-16(9-21(25)23(13)15-3-4-15)28-17-10-22(11-17)20(24)8-14-2-5-18-19(7-14)27-12-26-18/h2,5-7,9,15,17H,3-4,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZSZYDIAEPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with derivatives listed in a 2023 European patent application (), which includes pyrido[1,2-a]pyrimidin-4-one derivatives bearing benzodioxole and piperazine substituents. Below is a comparative analysis:
| Feature | Target Compound | Patent Compounds (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) |
|---|---|---|
| Core Structure | Pyridin-2(1H)-one | Pyrido[1,2-a]pyrimidin-4-one |
| Benzodioxole Position | Acetylated azetidine side chain | Directly attached at position 2 of the pyrimidinone core |
| Nitrogen-Containing Ring | Azetidine (4-membered ring) | Piperazine (6-membered ring) or methyl/alkylated piperazine derivatives |
| Key Substituents | Cyclopropyl, methyl group on pyridinone | Variably substituted piperazine groups (e.g., 4-methyl, 3R-methyl, 3R,5S-dimethyl) |
Hypothetical Pharmacological Implications
Azetidine vs.
Core Heterocycle Differences: The pyridinone core lacks the fused pyrimidinone ring present in patent compounds, which could alter electronic properties and hydrogen-bonding capacity.
Substituent Effects : The cyclopropyl group in the target compound may increase lipophilicity (logP) compared to the methylpiperazine groups in patent analogues, influencing membrane permeability and metabolic stability.
Research Findings and Data Analysis
Structural and Crystallographic Insights
- Crystallographic Refinement: The use of SHELXL for small-molecule refinement (as noted in ) suggests that the target compound’s structure was likely resolved with high precision, enabling detailed analysis of bond lengths and angles critical for activity .
- Packing Similarity : Tools like Mercury’s Materials Module could compare the crystal packing of the target compound with analogues, identifying conserved intermolecular interactions (e.g., π-π stacking of benzodioxole rings) .
Hypothetical Bioactivity Comparison
While direct biological data are unavailable, structural features suggest:
- Target Selectivity : The azetidine-acetyl group may reduce off-target effects compared to piperazine-containing analogues, which often interact with GPCRs or kinases.
- Metabolic Stability : The cyclopropyl group could slow oxidative metabolism by cytochrome P450 enzymes relative to N-methylpiperazine derivatives.
Preparation Methods
Cyclopropanation of Pyran Precursors
The 1-cyclopropyl-6-methylpyridin-2(1H)-one fragment is synthesized via cyclization of 4H-pyran derivatives. A green approach reported by SciELO Mexico employs infrared (IR) irradiation or ultrasound to accelerate the reaction between ethyl 5-cyano-4-aryl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates and cyclopropanating agents. Key conditions include:
| Method | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| IR Irradiation | H₂SO₄ (10 mol%) | 80°C | 15 min | 78–85 |
| Ultrasound | p-TsOH (15 mol%) | Reflux | 25 min | 72–80 |
The cyclopropyl group is introduced via nucleophilic ring-opening of epoxides or halocyclopropanes under basic conditions, as exemplified by the hydro-hydrolysis and chlorination of 2-methylfuran in patent CN110862310A.
Preparation of the Azetidine Moiety
Azetidin-3-ol Synthesis via Aziridination-Rearrangement
PMC reports a regioselective aziridination of homoallenic sulfamates to yield bicyclic methyleneaziridines, which undergo oxidative rearrangement to azetidin-3-ones. Subsequent reduction (NaBH₄ or LiAlH₄) affords azetidin-3-ol. Critical stereochemical control is achieved through axial-to-central chirality transfer, yielding enantiomeric excess (ee) >96%.
Functionalization with Benzo[d]dioxole
The azetidine nitrogen is acylated with 2-(benzo[d]dioxol-5-yl)acetic acid using carbodiimide coupling agents (EDC/HOBt). VulcanChem’s protocol for analogous structures recommends dichloromethane (DCM) as the solvent and 4-dimethylaminopyridine (DMAP) as a catalyst, achieving yields of 82–90%.
Etherification and Final Assembly
Mitsunobu Coupling
The azetidin-3-ol and pyridin-2-one are coupled via a Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method ensures retention of configuration at the azetidine stereocenter.
Optimized Conditions:
- Molar ratio (azetidine:pyridinone): 1.2:1
- Temperature: 0°C to room temperature
- Reaction time: 12–18 hours
- Yield: 68–75%
Alternative SN2 Displacement
For scale-up, a nucleophilic substitution approach utilizes a mesylated pyridinone derivative (e.g., 4-mesyloxy-1-cyclopropyl-6-methylpyridin-2(1H)-one) and azetidin-3-ol in the presence of K₂CO₃ in dimethylformamide (DMF).
Analytical Characterization and Challenges
Spectroscopic Validation
Synthetic Hurdles
- Regioselectivity : Competing O- vs. N-acylation during benzodioxole incorporation.
- Steric Hindrance : Bulky cyclopropyl and methyl groups impede etherification kinetics.
Comparative Evaluation of Methodologies
| Parameter | Mitsunobu Coupling | SN2 Displacement |
|---|---|---|
| Yield | 68–75% | 55–65% |
| Stereocontrol | High | Moderate |
| Scalability | Limited | High |
| Cost | High (DEAD/PPh₃) | Low |
Q & A
Q. What are the established synthetic routes for preparing 4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the azetidine ring. Key steps include:
- Azetidine activation : React 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a protected azetidin-3-ol derivative under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
- Pyridinone coupling : Introduce the 1-cyclopropyl-6-methylpyridin-2(1H)-one moiety via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
- Deprotection and purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for isolation.
Optimization : Monitor reaction progress via TLC or LC-MS. Adjust temperature (40–80°C) and solvent polarity to improve yields.
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry. For example, the benzo[d][1,3]dioxol protons appear as a singlet near δ 6.8–7.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) or MALDI-TOF to verify molecular weight (e.g., [M+H]+ peak) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., methanol/dichloromethane) and analyze using Mercury CSD 2.0 for packing patterns .
Q. What are the recommended storage conditions and stability considerations for this compound?
Methodological Answer:
- Storage : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation .
- Stability testing : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks) and monitor via HPLC-UV (λ = 254 nm). Use phosphate buffer (pH 6.5) for aqueous compatibility testing .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets or crystallographic packing behavior?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) by aligning the pyridinone and benzo[d][1,3]dioxol moieties in active sites .
- Crystal structure analysis : Mercury CSD 2.0’s Materials Module calculates intermolecular interactions (e.g., π-π stacking between pyridinone rings) and void spaces .
- DFT calculations : Gaussian 16 to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. How can environmental fate studies (e.g., degradation pathways) be designed for this compound?
Methodological Answer:
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and analyze photoproducts via LC-QTOF-MS .
- Biotic degradation : Incubate with soil microbiota (OECD 307 guidelines) and quantify metabolites using isotopic labeling (¹⁴C-tracing) .
- Adsorption studies : Perform batch experiments with varying soil types (clay, loam) to calculate Freundlich isotherms .
Q. How should researchers address contradictory data in structural or activity studies?
Methodological Answer:
- Cross-validation : Compare NMR data with X-ray crystallography results to resolve stereochemical ambiguities .
- Dose-response retesting : For biological activity discrepancies, repeat assays (e.g., IC50 determinations) in triplicate using orthogonal methods (e.g., fluorescence vs. luminescence readouts) .
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance in replicated experiments (e.g., randomized block designs with split-split plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
